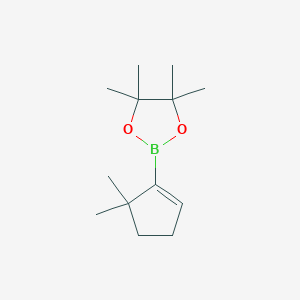

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a cyclopentenyl substituent. Its molecular formula is C₁₄H₂₃BO₂, with a molecular weight of 234.15 g/mol and a purity of 95% (CAS: 1011531-89-7, MFCD16996204) . The compound’s structure combines a sterically shielded boron atom (due to the pinacol framework) with an unsaturated cyclopentene ring, which may enhance stability while allowing participation in cross-coupling reactions.

Properties

IUPAC Name |

2-(5,5-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-11(2)9-7-8-10(11)14-15-12(3,4)13(5,6)16-14/h8H,7,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTUVUTWPYUGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Starting Material: 5,5-dimethylcyclopent-1-ene

- Reagent: Bis(pinacolato)diboron (B2pin2) or similar boron source

- Catalyst: Palladium(0) complexes (e.g., Pd(PPh3)4)

- Base: Potassium acetate or carbonate

- Solvent: Toluene or other organic solvents

- Conditions: Reflux under nitrogen or argon atmosphere

General Reaction Scheme:

5,5-dimethylcyclopent-1-ene + B2pin2 → 2-(5,5-dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Key Parameters:

| Parameter | Typical Value |

|---|---|

| Temperature | 80-110°C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (N2 or Ar) |

| Catalyst loading | 1-5 mol% |

Hydroboration-oxidation of Cyclopentene Derivatives

An alternative route involves hydroboration of the cyclopentene ring followed by oxidation to form the boronic ester.

Reaction Overview:

- Starting Material: 5,5-dimethylcyclopent-1-ene

- Reagent: Borane complexes (e.g., 9-BBN or borane-tetrahydrofuran complex)

- Oxidant: Hydrogen peroxide (H2O2) in basic medium

- Conditions: Room temperature to mild heating under inert atmosphere

Reaction Scheme:

5,5-dimethylcyclopent-1-ene + BH3 → hydroboration intermediate → oxidation with H2O2 → boronic ester

Notes:

- Hydroboration proceeds syn-addition, ensuring regioselectivity.

- The oxidation step stabilizes the boron as a boronic ester.

Transmetalation and Coupling Approaches

In some cases, the synthesis involves transmetalation reactions where a cyclopentene derivative is coupled with boron reagents using transition metal catalysis, especially palladium or nickel catalysts, under conditions optimized for selective formation of the boronic ester.

Data Table: Summary of Preparation Methods

| Method | Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Borylation | B2pin2, Pd catalyst | Pd(PPh3)4 | 80-110°C, inert atmosphere | High regioselectivity, straightforward | Requires inert atmosphere, catalyst cost |

| Hydroboration-Oxidation | Borane complex, H2O2 | None | Room temp to mild heating | Mild conditions, high selectivity | Multiple steps, potential over-oxidation |

| Transmetalation/Coupling | Organometallic reagents | Pd/Ni catalysts | Variable | Versatile, adaptable to various substrates | Requires pre-functionalization |

Research Findings and Notes

- The synthesis via palladium-catalyzed borylation of cyclopentene derivatives is well-documented for its efficiency and selectivity, especially in producing boronic esters suitable for cross-coupling reactions.

- Hydroboration methods are favored for their mild conditions but require careful control to prevent over-reaction or side-products.

- Industrial scale-up often favors continuous flow processes, which improve safety and reproducibility, especially when handling boron reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.

Reduction: Reduction reactions can convert the boronic ester to hydrocarbons or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom allows for effective participation in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This compound can facilitate the synthesis of complex organic molecules through:

- Suzuki-Miyaura Coupling : This reaction is crucial for forming biaryl compounds and is widely used in the pharmaceutical industry for drug development.

- Borylation Reactions : The compound can be utilized to introduce boron into organic substrates, which can then be transformed into various functional groups through subsequent reactions.

Medicinal Chemistry

The unique structural features of this dioxaborolane make it a candidate for drug design and development. Its applications include:

- Anticancer Agents : Research indicates that boron-containing compounds may possess anticancer properties. The ability to modify the compound's structure allows for the exploration of new therapeutic agents targeting cancer cells.

- Neuroprotective Agents : Preliminary studies suggest potential neuroprotective effects due to the compound's ability to cross the blood-brain barrier and interact with neuronal pathways.

Material Science

In material science, dioxaborolanes are being investigated for their potential use in developing new materials with enhanced properties:

- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in polymer synthesis, leading to materials with improved thermal and mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and other reactive species, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound belongs to a broader class of pinacol boronic esters with varying aryl, alkenyl, or heterocyclic substituents. Key structural analogs and their properties are summarized below:

Biological Activity

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

Molecular Formula: C13H22B2O4

Molecular Weight: 266.1 g/mol

IUPAC Name: this compound

The structure of this compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments. The presence of the dimethylcyclopentene moiety enhances its lipophilicity and potential interactions with biological membranes.

Antioxidant Properties

Research indicates that compounds containing boron can exhibit antioxidant properties. The dioxaborolane structure may contribute to scavenging free radicals and protecting cells from oxidative stress. In vitro studies have shown that related boron-containing compounds can reduce oxidative damage in cellular models.

Antimicrobial Activity

The antimicrobial potential of dioxaborolanes has been explored in various studies. For instance:

- Study on Bacterial Inhibition: A study demonstrated that derivatives of boron compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

- Fungal Inhibition: Another research highlighted the effectiveness of similar compounds against fungal pathogens like Candida albicans. The dioxaborolane structure may interfere with fungal cell wall synthesis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models of inflammation, the administration of boron-containing compounds resulted in reduced levels of pro-inflammatory cytokines and markers .

Case Study 1: Antioxidant Efficacy

A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to control groups.

| Sample Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 60 | 70 |

| 50 | 80 | 85 |

Case Study 2: Antimicrobial Assessment

In a controlled laboratory setting, the antimicrobial efficacy was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Q & A

Basic: What synthetic methodologies are most effective for preparing this compound, and how are intermediates characterized?

Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or transesterification of pinacol boronate esters. Key steps include:

- Transmetalation : Using bis(pinacolato)diboron (B₂pin₂) with cyclopentene derivatives under palladium catalysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization .

- Characterization :

Advanced: How can regioselectivity challenges in cross-coupling reactions involving this compound be systematically addressed?

Answer:

Regioselectivity issues arise due to steric hindrance from the tetramethyl dioxaborolane and cyclopentene moieties. Strategies include:

- Catalyst optimization : Use Pd(PPh₃)₄ with electron-rich ligands to enhance oxidative addition efficiency .

- Directing groups : Introduce temporary directing groups (e.g., pyridyl) to steer coupling to specific positions .

- Analytical validation : HPLC-MS to track byproduct formation and quantify selectivity ratios .

Basic: What spectroscopic techniques are critical for verifying structural integrity and purity?

Answer:

- Multinuclear NMR :

- IR spectroscopy : B-O stretching (~1350 cm⁻¹) and cyclopentene C=C (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for boron .

Advanced: How can hydrolysis of the dioxaborolane ring be minimized during aqueous workup?

Answer:

The dioxaborolane ring is sensitive to moisture. Mitigation strategies:

- Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage .

- Buffered conditions : Employ pH 7–8 buffers to avoid acid/base-catalyzed hydrolysis .

- Protecting groups : Temporarily mask boronate esters as trifluoroborate salts for aqueous-phase reactions .

Data Contradiction: How should researchers resolve discrepancies in reported catalytic efficiencies for cross-coupling reactions?

Answer:

Contradictions in catalyst performance (e.g., PdCl₂ vs. Pd(OAc)₂) require:

- Controlled replicates : Repeat experiments with identical substrates, solvents, and temperatures .

- Kinetic profiling : Monitor reaction progress via in situ ¹¹B NMR to identify rate-limiting steps .

- Computational modeling : DFT studies to compare transition-state energies for different catalysts .

Advanced: What mechanistic insights explain side reactions during functionalization of the cyclopentene moiety?

Answer:

Side products (e.g., cyclopentane derivatives) arise from unintended hydrogenation or ring-opening. Approaches include:

- Radical trapping agents : Add TEMPO to suppress radical-mediated pathways .

- Steric shielding : Use bulky substituents to protect the cyclopentene double bond during reactions .

- Isolation protocols : Centrifugal partition chromatography (CPC) to separate diastereomers .

Basic: What safety protocols are essential for handling air-sensitive intermediates?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile boronates .

- Waste disposal : Quench boron-containing waste with ethanol/water mixtures to neutralize reactivity .

Advanced: How can computational methods predict reactivity trends for derivatives of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopentene ring .

- Molecular dynamics (MD) : Simulate solvent effects on boron electrophilicity in polar aprotic solvents .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with cross-coupling yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.